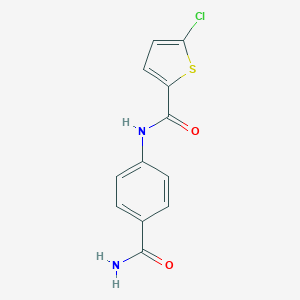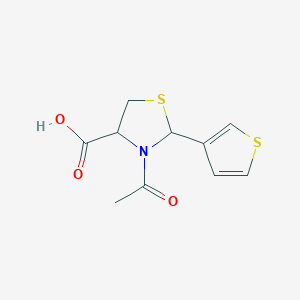![molecular formula C18H26N2O2S B213936 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B213936.png)
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a small molecule belonging to the class of organic compounds known as thiophene carboxamides. These compounds contain a thiophene ring which bears a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.
Cyclopropylcarbonylation: The cyclopropylcarbonyl group is introduced through a reaction with cyclopropanecarboxylic acid or its derivatives.
tert-Pentyl Substitution: The tert-pentyl group is introduced via alkylation reactions using tert-pentyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Carboxamides: Compounds containing a thiophene ring with a carboxamide group.
Cyclopropylcarbonyl Derivatives: Compounds containing a cyclopropylcarbonyl group.
tert-Pentyl Substituted Compounds: Compounds containing a tert-pentyl group.
Uniqueness
2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H26N2O2S |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(cyclopropanecarbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H26N2O2S/c1-4-18(2,3)11-7-8-12-13(9-11)23-17(14(12)15(19)21)20-16(22)10-5-6-10/h10-11H,4-9H2,1-3H3,(H2,19,21)(H,20,22) |
InChI Key |
WTDHMXCJNPZYNI-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


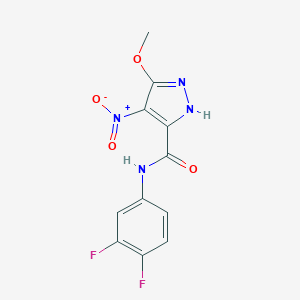
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
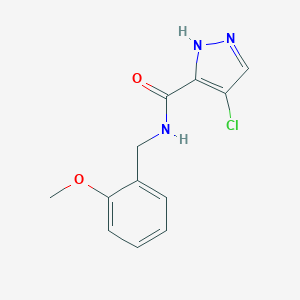
![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
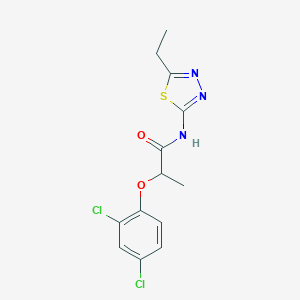
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B213870.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
